10-[(4-methylphenyl)methyl]-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-5-ium-3-ol;chloride
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Overview
Description
10-[(4-methylphenyl)methyl]-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-5-ium-3-ol;chloride is a complex organic compound that belongs to the class of nitrogen- and sulfur-containing heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(4-methylphenyl)methyl]-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-5-ium-3-ol;chloride typically involves the alkylation, benzylation, and bromoalkylation of benzimidazole-thione, followed by intramolecular heterocyclization . The reaction conditions often include the use of solvents like glycerol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure high yields and purity. The use of eco-friendly and efficient methodologies, such as one-pot synthesis, is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
10-[(4-methylphenyl)methyl]-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-5-ium-3-ol;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
10-[(4-methylphenyl)methyl]-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-5-ium-3-ol;chloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including antituberculosis and antitumor activities.
Industry: Studied for its use in the development of electroluminescent materials for OLED devices.
Mechanism of Action
The mechanism of action of 10-[(4-methylphenyl)methyl]-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-5-ium-3-ol;chloride involves its interaction with specific molecular targets and pathways. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with ligand-binding domains . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure and exhibit various biological activities.
Benzimidazole-2-thione Derivatives: These compounds are structurally related and have diverse pharmacological effects.
Uniqueness
10-[(4-methylphenyl)methyl]-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-5-ium-3-ol;chloride is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in its heterocyclic structure. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
10-[(4-methylphenyl)methyl]-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-5-ium-3-ol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N2OS.ClH/c1-13-6-8-14(9-7-13)10-19-16-4-2-3-5-17(16)20-11-15(21)12-22-18(19)20;/h2-9,15,21H,10-12H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOYNDYZARVDFT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3[N+]4=C2SCC(C4)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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